molecular formula C11H18N4O B12275436 N5-(2-Morpholin-4-yl-ethyl)-pyridine-2,5-diamine

N5-(2-Morpholin-4-yl-ethyl)-pyridine-2,5-diamine

Cat. No.: B12275436
M. Wt: 222.29 g/mol
InChI Key: KUAIFRPTLYXRGZ-UHFFFAOYSA-N
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Description

N5-(2-Morpholin-4-yl-ethyl)-pyridine-2,5-diamine is an organic compound with the molecular formula C11H17N3O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(2-Morpholin-4-yl-ethyl)-pyridine-2,5-diamine typically involves the reaction of pyridine-2,5-diamine with 2-chloroethylmorpholine under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N5-(2-Morpholin-4-yl-ethyl)-pyridine-2,5-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield N-oxides, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biology: It has been investigated for its potential as an enzyme inhibitor and as a ligand in biochemical assays.

    Medicine: The compound shows promise as a therapeutic agent due to its potential anti-inflammatory and anti-tumor activities.

    Industry: It is used in the development of herbicides and other agrochemicals

Mechanism of Action

The mechanism of action of N5-(2-Morpholin-4-yl-ethyl)-pyridine-2,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a pyridine ring and a morpholine group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in scientific research and industry .

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

5-N-(2-morpholin-4-ylethyl)pyridine-2,5-diamine

InChI

InChI=1S/C11H18N4O/c12-11-2-1-10(9-14-11)13-3-4-15-5-7-16-8-6-15/h1-2,9,13H,3-8H2,(H2,12,14)

InChI Key

KUAIFRPTLYXRGZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC2=CN=C(C=C2)N

Origin of Product

United States

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